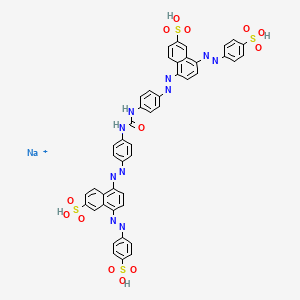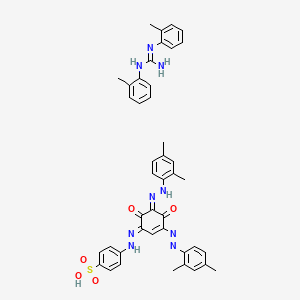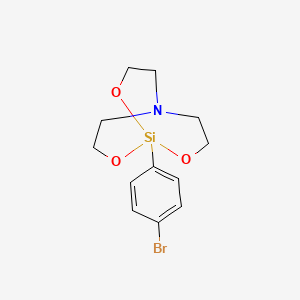
AY9Hdq4A2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including ethylation, thiolation, and reductive amination to yield the final product .
Ethylation: The 2,5-dimethoxybenzaldehyde is first ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Thiolation: The ethylated product is then reacted with ethanethiol in the presence of a catalyst like aluminum chloride to introduce the ethylthio group.
Reductive Amination: Finally, the thiolated product undergoes reductive amination with ethylamine in the presence of a reducing agent like sodium cyanoborohydride to form 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Alkylated derivatives of the original compound.
Applications De Recherche Scientifique
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine has several applications in scientific research:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for potential therapeutic applications in treating certain psychiatric disorders.
Mécanisme D'action
The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and modulation of neural activity. This interaction is responsible for its psychoactive effects .
Comparaison Avec Des Composés Similaires
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine is similar to other phenethylamines such as:
2C-T-2: Another phenethylamine with similar psychoactive properties but differing in the position of the ethylthio group.
4C-T-2: A compound with a similar structure but with variations in the alkyl chain length and position.
Uniqueness
The unique combination of the ethylthio and dimethoxy groups in 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine contributes to its distinct pharmacological profile and differentiates it from other phenethylamines .
Propriétés
Numéro CAS |
850007-13-5 |
|---|---|
Formule moléculaire |
C14H23NO2S |
Poids moléculaire |
269.40 g/mol |
Nom IUPAC |
1-(4-ethylsulfanyl-2,5-dimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C14H23NO2S/c1-5-11(15)7-10-8-13(17-4)14(18-6-2)9-12(10)16-3/h8-9,11H,5-7,15H2,1-4H3 |
Clé InChI |
KLAWPCIXPDTGCZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC(=C(C=C1OC)SCC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)












